molecular formula C19H20ClN3O2 B277866 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide

Cat. No. B277866
M. Wt: 357.8 g/mol
InChI Key: KDMZIRKUYLPLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide, commonly known as ACY-1215, is a small molecule inhibitor that has shown promising results in the treatment of various cancers. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to regulate gene expression and play a crucial role in cancer development and progression.

Mechanism of Action

The mechanism of action of ACY-1215 involves the inhibition of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide6, which leads to the accumulation of misfolded proteins and subsequent induction of apoptosis in cancer cells. N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide6 inhibition also promotes the activation of the immune system, leading to the destruction of cancer cells by immune cells.
Biochemical and Physiological Effects
Studies have shown that ACY-1215 has several biochemical and physiological effects on cancer cells. These include the induction of cell cycle arrest, inhibition of angiogenesis, and suppression of tumor growth and metastasis. ACY-1215 has also been shown to induce the expression of tumor suppressor genes and downregulate the expression of oncogenes.

Advantages and Limitations for Lab Experiments

One of the main advantages of ACY-1215 is its selective inhibitory effect on N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide6, which makes it a promising candidate for cancer therapy. However, the limitations of ACY-1215 include its poor solubility and bioavailability, which can affect its efficacy in vivo. Furthermore, the optimal dosage and treatment schedule for ACY-1215 in humans have not been established yet.

Future Directions

Future research on ACY-1215 should focus on improving its solubility and bioavailability to enhance its efficacy in vivo. Moreover, the optimal dosage and treatment schedule of ACY-1215 in humans should be determined through clinical trials. Additionally, the potential of ACY-1215 in combination with other cancer therapies should be explored further to enhance its therapeutic efficacy. Finally, the mechanism of action of ACY-1215 on immune cells should be investigated to understand its potential role in immunotherapy.

Synthesis Methods

The synthesis of ACY-1215 involves several steps, including the reaction of 4-chlorobenzoyl chloride with 4-acetylpiperazine, followed by the reaction of the resulting product with 2-aminophenylboronic acid. The final product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

The potential of ACY-1215 in cancer treatment has been extensively studied in various preclinical models. Studies have shown that ACY-1215 has a selective inhibitory effect on N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide6, which is overexpressed in many cancers, including multiple myeloma, lymphoma, and solid tumors. Furthermore, ACY-1215 has been shown to enhance the efficacy of other cancer therapies, such as proteasome inhibitors and immunomodulatory drugs.

properties

Product Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)22-10-12-23(13-11-22)18-9-5-4-8-17(18)21-19(25)15-6-2-3-7-16(15)20/h2-9H,10-13H2,1H3,(H,21,25)

InChI Key

KDMZIRKUYLPLRS-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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